4-(Difluoromethyl)pyridine-2-carbaldehyde
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Overview
Description
4-(Difluoromethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C7H5F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group and the aldehyde functional group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with difluoromethylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 4-(Difluoromethyl)pyridine-2-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Difluoromethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 4-(Difluoromethyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)pyridine-2-carbaldehyde depends on its specific applicationThe molecular targets and pathways involved vary depending on the specific bioactive compound being synthesized .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)pyridine-4-carbaldehyde
- 4-(Trifluoromethyl)pyridine-2-carbaldehyde
- 4-(Chloromethyl)pyridine-2-carbaldehyde
Comparison
4-(Difluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Compared to its analogs, it may offer advantages in specific synthetic applications and in the development of bioactive compounds .
Properties
Molecular Formula |
C7H5F2NO |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
4-(difluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)5-1-2-10-6(3-5)4-11/h1-4,7H |
InChI Key |
BEZFTQFBENDXLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)C=O |
Origin of Product |
United States |
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